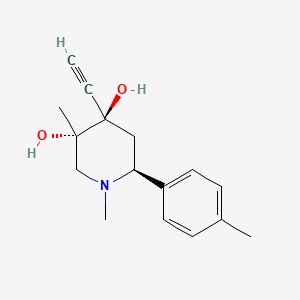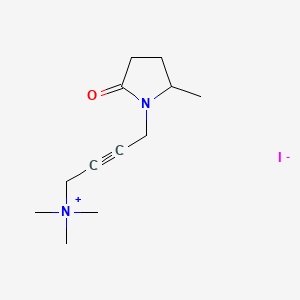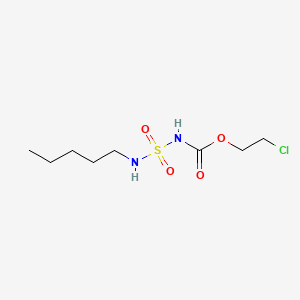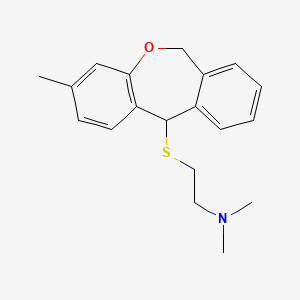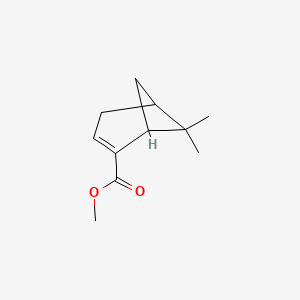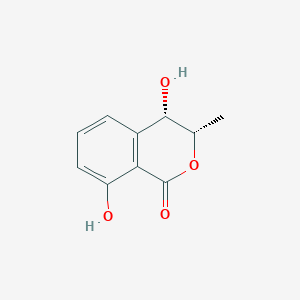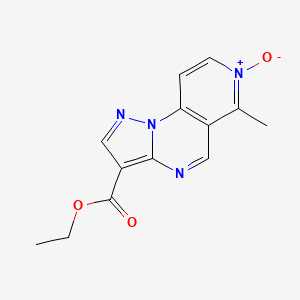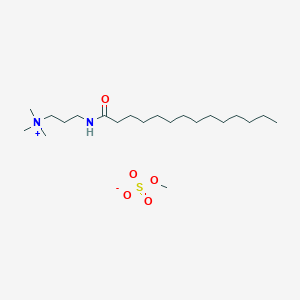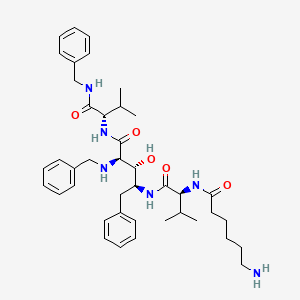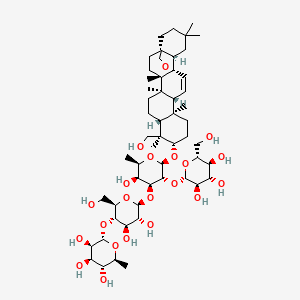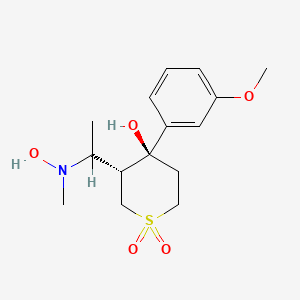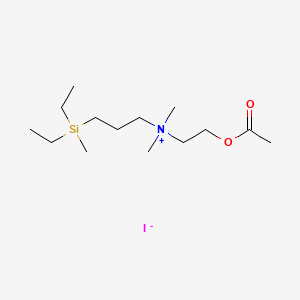
1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide is a quaternary ammonium compound It is characterized by the presence of an acetyloxyethyl group, a diethylmethylsilyl group, and an iodide ion
Preparation Methods
The synthesis of 1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propylamine, acetic anhydride, and diethylmethylsilyl chloride.
Reaction Conditions: The reaction conditions are carefully controlled to ensure the desired product is obtained. This may involve the use of solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and product.
Scientific Research Applications
1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide involves its interaction with specific molecular targets. The acetyloxyethyl group and diethylmethylsilyl group play a crucial role in its activity. The compound may interact with cellular membranes, enzymes, or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide can be compared with other quaternary ammonium compounds, such as:
1-Propanaminium, N-(2-(acetyloxy)ethyl)-N-methyl-N-propyl-: This compound has a similar structure but lacks the diethylmethylsilyl group.
1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-: This compound has a trimethyl group instead of the diethylmethylsilyl group.
1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-: This compound lacks the diethylmethylsilyl group and has different properties.
Properties
CAS No. |
84584-68-9 |
|---|---|
Molecular Formula |
C14H32INO2Si |
Molecular Weight |
401.40 g/mol |
IUPAC Name |
2-acetyloxyethyl-[3-[diethyl(methyl)silyl]propyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C14H32NO2Si.HI/c1-7-18(6,8-2)13-9-10-15(4,5)11-12-17-14(3)16;/h7-13H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
NPTQTYZLKOMXGL-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


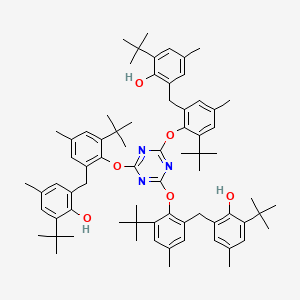
![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
